molecular formula C8H14O B1656306 2-Cyclohexen-1-ol, 2,3-dimethyl- CAS No. 52134-09-5

2-Cyclohexen-1-ol, 2,3-dimethyl-

Cat. No.: B1656306
CAS No.: 52134-09-5
M. Wt: 126.2 g/mol
InChI Key: YTNFMLLVVZDUOZ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 2,3-dimethyl- is a substituted cyclohexenol derivative featuring a hydroxyl group at position 1 and methyl groups at positions 2 and 3 on the cyclohexene ring. The parent compound, 2-cyclohexen-1-ol (C₆H₁₀O, MW 98.07), is noted for its role as a metabolite in plant systems, as observed in ryegrass seed studies . Substitutions like methyl groups alter hydrophobicity, boiling points, and reactivity, making comparative analysis essential for understanding its behavior.

Properties

IUPAC Name

2,3-dimethylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNFMLLVVZDUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456453
Record name 2-Cyclohexen-1-ol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52134-09-5
Record name 2-Cyclohexen-1-ol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Cyclohexen-1-ol, 2,3-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-ol, 2,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, the double bond and the hydroxyl group are reduced to form saturated hydrocarbons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-cyclohexen-1-ol derivatives, highlighting substituent positions and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
2-Cyclohexen-1-ol None (parent compound) C₆H₁₀O 98.07 Metabolite in plant systems
Carvyl propionate 2-methyl-5-(1-methylethenyl)- C₁₃H₂₀O₂ 208.30 Flavor/fragrance agent; ester derivative
2-Cyclohexen-1-ol, 3-undecyl- 3-undecyl- C₁₇H₃₂O 252.44 Synthetic focus; increased hydrophobicity
2-Cyclohexen-1-ol, 2,3-dimethyl- (hypothetical) 2,3-dimethyl- C₈H₁₄O 126.20 (calc.) Predicted higher boiling point vs. parent N/A
Key Observations:
  • Hydrophobicity : Longer alkyl chains (e.g., 3-undecyl-) significantly increase molecular weight and reduce solubility in polar solvents, as seen in 3-undecyl-2-cyclohexen-1-ol (MW 252.44) .

Physical and Chemical Properties

Boiling Point and Density:
  • The parent 2-cyclohexen-1-ol has a boiling point of ~170–175°C and a density of 0.98 g/cm³ .
  • Substituted analogs like carvyl propionate (ester derivative) exhibit higher molecular weights (208.30) and boiling points due to increased van der Waals interactions .
  • Prediction for 2,3-Dimethyl- : The addition of two methyl groups likely raises the boiling point (>200°C) and density (~1.02–1.05 g/cm³) compared to the parent compound.
Solubility:
  • 2-Cyclohexen-1-ol is moderately soluble in water due to the hydroxyl group. Methyl substitutions reduce polarity, decreasing water solubility and enhancing compatibility with organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-ol, 2,3-dimethyl-
Reactant of Route 2
2-Cyclohexen-1-ol, 2,3-dimethyl-

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